Bienvenue dans la boutique en ligne BenchChem!

Colistin A (sulfate hydrate)

Nephrotoxicity Polymyxin safety profiling HK-2 apoptosis assay

Colistin A (sulfate hydrate), synonymous with Polymyxin E1, is the major cyclic lipopeptide component of the last-line antibiotic colistin (polymyxin E). It is characterized by a cyclic heptapeptide ring linked to a tripeptide side chain acylated at the N-terminus by (+)-6-methyloctanoic acid.

Molecular Formula C53H104N16O18S
Molecular Weight 1285.6 g/mol
Cat. No. B12423152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin A (sulfate hydrate)
Molecular FormulaC53H104N16O18S
Molecular Weight1285.6 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.O.OS(=O)(=O)O
InChIInChI=1S/C53H100N16O13.H2O4S.H2O/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4);1H2/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;;/m0../s1
InChIKeyDFOHCLVICBFOCE-ZAPMSIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colistin A (Sulfate Hydrate) Identity and Component Distinction


Colistin A (sulfate hydrate), synonymous with Polymyxin E1, is the major cyclic lipopeptide component of the last-line antibiotic colistin (polymyxin E) [1]. It is characterized by a cyclic heptapeptide ring linked to a tripeptide side chain acylated at the N-terminus by (+)-6-methyloctanoic acid [2]. Colistin A and the second major component, Colistin B (Polymyxin E2; containing 6-methylheptanoic acid), together constitute roughly 85% of pharmaceutical colistin, but the commercial material is a complex mixture of over 30 components [3]. High-purity Colistin A (sulfate hydrate) isolated as a single component serves as a critical reference standard and research tool distinct from the heterogeneous clinical-grade product.

Why Colistin A (Sulfate Hydrate) Cannot Be Replaced by Crude Colistin or Other Polymyxins


Interchanging Colistin A with commercial colistin or Polymyxin B introduces uncontrolled pharmacokinetic and toxicological variability. The single-component Colistin A exhibits a >3-fold higher pro-apoptotic effect on human kidney proximal tubular (HK-2) cells than its structural congener Colistin B [1], while commercial colistin batches vary substantially in their Colistin A/B ratio [2]. Furthermore, Colistin A demonstrates 56.6% plasma protein binding in rats, markedly lower than the 82.3% observed for Polymyxin B1, leading to large differences in the pharmacologically active unbound fraction [3]. Such component-specific differences underscore why generic substitution of the mixture for the isolated molecule compromises experimental reproducibility and clinical interpretation.

Quantitative Differentiation Evidence for Colistin A (Sulfate Hydrate) vs. Colistin B, Polymyxin B1, and Commercial Mixtures


Nephrotoxicity Risk: Colistin A Exhibits >3-Fold Higher HK-2 Cell Apoptosis Than Colistin B

In a head-to-head in vitro toxicity study, Colistin A induced a significantly higher apoptotic effect on human kidney proximal tubular HK-2 cells compared to Colistin B. The study by Roberts et al. (2015) found the apoptotic signal for Colistin A to be >3-fold greater than for Colistin B [1]. This differential nephrotoxicity risk is critical when selecting a polymyxin for preclinical safety assessment.

Nephrotoxicity Polymyxin safety profiling HK-2 apoptosis assay

Tissue Distribution: Colistin A Has a 41% Larger Unbound Volume of Distribution Than Colistin B

Pharmacokinetic analysis in rats revealed that the unbound volume of distribution (Vss,unbound) of Colistin A is 1,383 mL/kg, compared to 979 mL/kg for Colistin B [1]. This 41% larger extravascular distribution for Colistin A is attributed to its longer fatty acid chain (6-methyloctanoate vs 6-methylheptanoate), which enhances tissue binding [1]. The difference in distribution is not apparent when measuring total drug concentrations (Vss,total: 498 vs 509 mL/kg), highlighting the necessity of measuring unbound drug for components with different protein binding.

Pharmacokinetics Volume of distribution Tissue binding

Plasma Protein Binding: Colistin A Binds 25.7 Percentage Points Less Than Polymyxin B1

In a rat model, the plasma protein binding of Colistin A was measured at 56.6 ± 9.25%, while Polymyxin B1 bound at 82.3 ± 4.30% [1]. This 25.7 percentage-point difference in binding translates to an unbound fraction of 43.4% for Colistin A vs. 17.7% for Polymyxin B1 – a 2.45-fold higher fraction of pharmacologically active drug for Colistin A [1]. Even within the colistin family, Colistin A binding (56.6%) is significantly higher than Colistin B (41.7%), causing a 1.36-fold difference in unbound exposure at identical total concentrations [1].

Plasma protein binding Pharmacokinetic variability Unbound fraction

In Vivo Antibacterial Activity: Individual Colistin A Exceeds Commercial Colistin Mixture

When compared directly in a neutropenic mouse thigh infection model, the individual lipopeptide component Colistin A demonstrated slightly greater in vivo antimicrobial activity (Δlog10 CFU/mL > −3) than the commercial colistin product containing a mixture of components [1]. This finding reinforces that the defined single entity can achieve bacterial killing that is at least equivalent to, and often superior to, the heterogeneous clinical formulation.

In vivo efficacy Polymyxin pharmacodynamics Mouse thigh infection model

Chromatographic Retention Differentiates Colistin A from Colistin B for Analytical Selectivity

Despite a molecular weight difference of only 14 Da (one CH2 unit), Colistin A and Colistin B are well resolved by reversed-phase HPLC. Colistin A, bearing the longer 6-methyloctanoate fatty acid, is more strongly retained than Colistin B [1]. This chromatographic distinction is consistently observed across C18 stationary phases and is exploited in validated LC-MS/MS methods for simultaneous quantification of the two components in biological matrices [2].

HPLC separation Reversed-phase retention Analytical method selectivity

High-Value Procurement Scenarios for Colistin A (Sulfate Hydrate)


Component-Specific Nephrotoxicity Screening in Renal Cell Models

Research groups investigating the differential nephrotoxic potential of polymyxin components rely on pure Colistin A to establish a quantitative toxicity benchmark in HK-2 or primary renal proximal tubular epithelial cells. The >3-fold higher apoptosis induction by Colistin A over Colistin B [1] provides a calibrated signal for structure-toxicity relationship (STR) studies and for screening novel polymyxin analogs with improved renal safety profiles.

Pharmacokinetic Modeling of Unbound (Active) Colistin A Drug Exposure

Physiologically based pharmacokinetic (PBPK) models and clinical therapeutic drug monitoring (TDM) benefit from the use of isolated Colistin A as an analytical calibrator. The markedly lower plasma protein binding of Colistin A (56.6%) compared to Polymyxin B1 (82.3%) [2] demands component-specific quantification for accurate prediction of unbound tissue concentrations, which drive both efficacy and toxicity.

In Vivo Efficacy Studies in Murine Infection Models

Investigators comparing the efficacy of polymyxin components in neutropenic mouse thigh or lung infection models select pure Colistin A because it yields slightly greater bacterial killing than the commercial colistin mixture when administered at equivalent doses [3]. This reproducible in vivo activity makes it a preferred reference compound for evaluating next-generation lipopeptide antibiotics.

Reference Standard for HPLC-MS/MS Method Development and Batch Release

Analytical laboratories developing or validating quantitative LC-MS/MS methods for colistin therapeutic drug monitoring require highly pure Colistin A as a primary standard. The compound's distinct reversed-phase retention time relative to Colistin B [4] allows for unambiguous peak identification and the establishment of calibration curves, ensuring the accuracy of colistin A and B quantification in patient plasma samples.

Quote Request

Request a Quote for Colistin A (sulfate hydrate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.